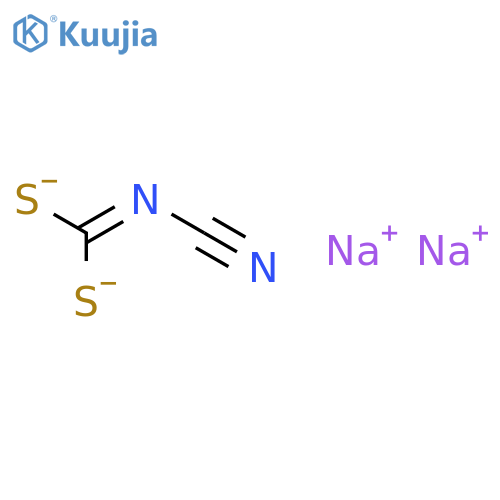Cas no 138-93-2 (Carbamodithioic acid,N-cyano-, sodium salt (1:2))

138-93-2 structure
商品名:Carbamodithioic acid,N-cyano-, sodium salt (1:2)
CAS番号:138-93-2
MF:C2N2Na2S2
メガワット:162.144338607788
CID:144004
Carbamodithioic acid,N-cyano-, sodium salt (1:2) 化学的及び物理的性質
名前と識別子
-
- Carbamodithioic acid,N-cyano-, sodium salt (1:2)
- DISODIUM CYANODITHIOIMIDOCARBAMATE
- disodium,cyanoiminomethanedithiolate
- Nabonate
- busanat586
- disodium cyanodithiocarbamate
- disodiumcyanodithiomidocarbonate
- disodiumcyanodithioimidocarbonate
- cyano-carbamodithioicacidisodiumsalt
- DisodiuM N-CyanodithioiMinocarbonate
- cyanodithio-imidocarbonicacidisodiumsalt
- cyanodithioimidocarbonicaciddisodiumsalt
-
- インチ: InChI=1S/C2H2N2S2.2Na/c3-1-4-2(5)6;;/h(H2,4,5,6);;/q;2*+1/p-2
- InChIKey: AZDIXEXNLJMBJO-UHFFFAOYSA-L
- ほほえんだ: [Na+].[Na+].N#C/N=C(/[S-])\[S-]
計算された属性
- せいみつぶんしりょう: 161.93000
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 104
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
じっけんとくせい
- PSA: 86.75000
- LogP: 1.21848
Carbamodithioic acid,N-cyano-, sodium salt (1:2) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-211360-10 mg |
Disodium Cyanodithioimidocarbamate, |
138-93-2 | 10mg |
¥2,256.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-211360-10mg |
Disodium Cyanodithioimidocarbamate, |
138-93-2 | 10mg |
¥2256.00 | 2023-09-05 |
Carbamodithioic acid,N-cyano-, sodium salt (1:2) 関連文献
-
1. Photochemistry of polyoxovanadates. Part 1. Formation of the anion-encapsulated polyoxovanadate [V15O36(CO3)]7– and electron-spin polarization of α-hydroxyalkyl radicals in the presence of alcoholsToshihiro Yamase,Kawori Ohtaka J. Chem. Soc. Dalton Trans. 1994 2599
-
Guan-Wu Wang,Yasujiro Murata,Koichi Komatsu,Terence S. M. Wan Chem. Commun. 1996 2059
-
3. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivativesHamish McNab J. Chem. Soc. Perkin Trans. 1 1983 1203
138-93-2 (Carbamodithioic acid,N-cyano-, sodium salt (1:2)) 関連製品
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
